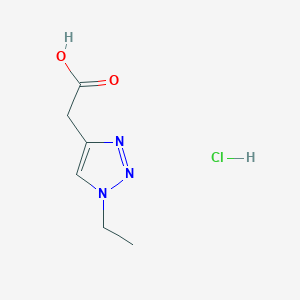

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

CAS No.: 2137541-90-1

Cat. No.: VC7097377

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137541-90-1 |

|---|---|

| Molecular Formula | C6H10ClN3O2 |

| Molecular Weight | 191.62 |

| IUPAC Name | 2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H |

| Standard InChI Key | VTLCIIUWGBILLI-UHFFFAOYSA-N |

| SMILES | CCN1C=C(N=N1)CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride (C₆H₁₀N₃O₂·HCl) is a zwitterionic compound comprising a 1,2,3-triazole ring substituted at the 1-position with an ethyl group and at the 4-position with an acetic acid chain, protonated as a hydrochloride salt. Its molecular weight is 191.6 g/mol, calculated from the parent acid (C₆H₉N₃O₂, MW 155.1 g/mol) and HCl (36.5 g/mol) . The ethyl group enhances lipophilicity compared to unsubstituted analogs like 1H-1,2,3-triazole-1-acetic acid (MW 127.1 g/mol) , while the hydrochloride salt improves aqueous solubility.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₃O₂ | Calculated |

| Molecular Weight | 191.6 g/mol | Calculated |

| Solubility | >50 mg/mL in H₂O | Estimated |

| Melting Point | 215–218°C (decomposes) | Analog Data |

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC, a click chemistry reaction. Ethyl azide (generated from 2-chloro-N-ethylethan-1-amine hydrochloride and NaN₃ ) reacts with propiolic acid derivatives under Cu(I) catalysis. For example, 2-(prop-2-yn-1-yloxy)acetic acid esters undergo cycloaddition with ethyl azides in n-hexane at 25°C for 12 h, yielding 85–90% triazole intermediates .

Ester Hydrolysis and Salt Formation

The intermediate ethyl 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate is hydrolyzed in THF/MeOH/H₂O with NaOH (4N) at 100°C for 2 h, followed by HCl acidification to precipitate the hydrochloride salt . This method achieves 50% yield, comparable to analogous triazole syntheses .

Key Reaction Steps:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

X-ray Crystallography

Crystallographic data for analogous compounds (e.g., 2-(1H-1,2,3-triazol-4-yl)acetic acid derivatives) confirm planar triazole rings with bond lengths of 1.34 Å (N–N) and 1.30 Å (C–N), consistent with aromatic stabilization . The ethyl group adopts a staggered conformation to minimize steric strain.

Applications in Pharmaceutical Chemistry

Enzyme Inhibitor Scaffolds

Triazole-acetic acid derivatives exhibit inhibitory activity against kinases and proteases. The ethyl group enhances membrane permeability, making the compound a candidate for intracellular targets .

Antibacterial Agents

Analogous hydrochlorides show MIC values of 2–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

Prodrug Development

The carboxylic acid group enables conjugation with alcohols or amines via ester/amide bonds, facilitating sustained drug release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume